Product packaging for 8-Chloroquinoline-5-sulfonic acid(Cat. No.:CAS No. 129305-09-5)

8-Chloroquinoline-5-sulfonic acid

Cat. No.: B8751059
CAS No.: 129305-09-5
M. Wt: 243.67 g/mol
InChI Key: TXBLHYILYDBBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical and Contemporary Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis and Applications

The quinoline scaffold, a benzo[b]pyridine system, has been a cornerstone of heterocyclic chemistry since its initial discovery. mdpi.com Its derivatives are prevalent in numerous approved pharmaceuticals, a testament to their versatile and potent biological activities. mdpi.comnih.gov The journey of quinoline's prominence in medicine can be traced back to the synthesis of chloroquine (B1663885) in 1934, a widely used antimalarial drug. mdpi.com Since then, the quinoline core has been integral to the development of drugs across a spectrum of therapeutic areas, including cancer, bacterial and viral infections, and inflammatory diseases. mdpi.comnih.govbenthamdirect.com

In contemporary chemical research, the quinoline scaffold is considered a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. usc.edu This inherent versatility makes it an attractive starting point for the design and synthesis of novel therapeutic agents. nih.govusc.edu Modern synthetic methodologies, such as C-H bond functionalization, have further expanded the chemical space accessible to quinoline derivatives, allowing for precise and regioselective modifications to the quinoline ring. researchgate.net This has led to the creation of extensive libraries of quinoline compounds with a wide range of biological properties, including antibacterial, antifungal, antiviral, antiprotozoal, and anticancer activities. mdpi.com The ongoing exploration of the quinoline scaffold in drug discovery is a vibrant field, with numerous drug candidates currently undergoing clinical investigation. usc.edu

Theoretical Basis and Impact of Sulfonic Acid Functionalization on Aromatic Heterocycles

The introduction of a sulfonic acid (-SO₃H) group onto an aromatic heterocycle, such as quinoline, is a significant chemical modification that imparts distinct properties to the parent molecule. This process, known as sulfonation, is a classic electrophilic aromatic substitution reaction. researchgate.net The sulfonic acid group is strongly electron-withdrawing and highly acidic, which can profoundly influence the electronic environment of the aromatic ring system.

From a theoretical standpoint, the sulfonic acid functionalization increases the polarity and water solubility of the aromatic heterocycle. This enhanced solubility is a crucial attribute in biological systems, facilitating the interaction of the molecule with biological targets in an aqueous environment. smolecule.com Furthermore, the sulfonic acid group can participate in various non-covalent interactions, including hydrogen bonding and ionic interactions, which can enhance the binding affinity of the molecule to its target protein or enzyme. benthamdirect.com The presence of the sulfonic acid group can also alter the metabolic stability of the compound.

In the context of material science, sulfonic acid-functionalized aromatic compounds are utilized as catalysts and in the creation of polymeric materials with enhanced properties. smolecule.commdpi.com The sulfonic acid moiety can act as a solid acid catalyst, offering a reusable and more environmentally friendly alternative to traditional liquid acids. acs.org In polymers, the incorporation of sulfonic acid groups can improve properties such as ion conductivity, making them suitable for applications in fuel cells and other electrochemical devices. The ability of the sulfonic acid group to coordinate with metal ions also opens up possibilities for the development of novel materials with unique electronic and optical properties. smolecule.com

Specific Research Focus on 8-Chloroquinoline-5-sulfonic Acid: Current Landscape and Future Directions

This compound is an organic compound that has garnered attention in various fields of chemical research. smolecule.combldpharm.com Its structure, featuring a chlorine atom at the 8-position and a sulfonic acid group at the 5-position of the quinoline ring, gives rise to a unique combination of chemical properties.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₆ClNO₃S
Molecular Weight 243.67 g/mol
Appearance Solid

Note: Data sourced from available chemical supplier information.

A common synthetic route to this compound involves the sulfonation of 8-chloroquinoline (B1195068). smolecule.com This process typically utilizes a sulfonating agent such as oleum (B3057394) (fuming sulfuric acid).

The research landscape for this compound is multifaceted, with applications spanning several disciplines:

Analytical Chemistry: Due to its ability to chelate metal ions, this compound and its derivatives are employed in analytical techniques for the detection and quantification of metal ions. smolecule.comontosight.ai The formation of metal complexes often results in a change in the spectroscopic properties of the molecule, which can be harnessed for sensing applications.

Pharmaceutical Research: The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com The presence of both the chloro and sulfonic acid groups provides reactive handles for further chemical modifications. Research has shown that metal complexes of quinoline derivatives, including those with sulfonic acid groups, can exhibit significant biological activity. For instance, complexes with copper(II) and iron(III) have demonstrated antibacterial and antifungal properties, as well as cytotoxic effects against cancer cell lines. smolecule.comnih.gov

Material Science: this compound is utilized in the development of new materials. Its ability to form complexes with metal ions is a key feature in creating polymeric materials with tailored properties. smolecule.com

Future research on this compound is likely to continue exploring its potential in these areas. Further investigation into the synthesis of novel derivatives and their metal complexes could lead to the discovery of new therapeutic agents with enhanced efficacy and selectivity. In material science, the development of new polymers and functional materials based on this scaffold could lead to advancements in areas such as catalysis, separation science, and electronics. The unique substitution pattern of this compound makes it a versatile building block for the construction of a wide range of functional molecules, ensuring its continued relevance in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO3S B8751059 8-Chloroquinoline-5-sulfonic acid CAS No. 129305-09-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129305-09-5

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

8-chloroquinoline-5-sulfonic acid

InChI

InChI=1S/C9H6ClNO3S/c10-7-3-4-8(15(12,13)14)6-2-1-5-11-9(6)7/h1-5H,(H,12,13,14)

InChI Key

TXBLHYILYDBBFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 8 Chloroquinoline 5 Sulfonic Acid

Strategic Approaches to the Synthesis of 8-Chloroquinoline-5-sulfonic Acid

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages depending on the available precursors and desired purity. These methods primarily involve the sequential introduction of the chloro and sulfonic acid functionalities onto the quinoline (B57606) scaffold.

Direct Sulfonation of Chlorinated Quinoline Precursors

One of the most direct routes to this compound involves the electrophilic sulfonation of 8-chloroquinoline (B1195068). In this approach, the pre-existing chloro group at the C8 position directs the incoming sulfo group. The reaction typically employs a strong sulfonating agent to overcome the deactivating effect of both the chlorine atom and the protonated quinoline nitrogen under acidic conditions.

The sulfonation of the quinoline ring is known to favor the 5- and 8-positions. pjsir.org When the 8-position is already occupied by a chlorine atom, the sulfonation is directed primarily to the 5-position.

Reaction Conditions for Direct Sulfonation:

Starting Material Reagent Conditions Product

This method's viability is contingent on the stability of the 8-chloroquinoline under harsh acidic and high-temperature conditions and the ability to achieve selective sulfonation at the C5 position without significant side-product formation.

Regioselective Chlorination of Quinoline-Sulfonic Acid Precursors

An alternative strategy involves reversing the order of functionalization: chlorination of a quinoline-sulfonic acid precursor. This method hinges on the regioselective introduction of a chlorine atom at the C8 position of quinoline-5-sulfonic acid. The substitution pattern on the quinoline ring is influenced by the reaction conditions and the nature of the chlorinating agent. pjsir.org

In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the heterocyclic ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, primarily at the C5 and C8 positions. pjsir.org Starting with quinoline-5-sulfonic acid, the C5 position is blocked, which can facilitate the chlorination at the C8 position.

A common method for such chlorinations involves reagents like N-chlorosuccinimide (NCS) or chlorine gas in the presence of an acid catalyst. pjsir.orggoogle.com

General Scheme for Regioselective Chlorination:

Precursor Chlorinating Agent Catalyst/Solvent Product
Quinoline-5-sulfonic acid N-Chlorosuccinimide (NCS) Sulfuric Acid This compound

The success of this route depends on controlling the reaction to prevent dichlorination or other side reactions. pjsir.org

Multi-Step Synthetic Pathways Utilizing Selective Functionalization

More complex, multi-step syntheses allow for precise control over the placement of functional groups by building the quinoline ring from acyclic precursors that already contain the required substituents or their precursors. One such method involves starting with simpler aromatic compounds and constructing the quinoline system through cyclization reactions, such as the Skraup or Doebner-von Miller synthesis.

A documented approach for a related compound, 8-hydroxyquinoline (B1678124), starts with the sulfonation of quinoline, followed by an alkali fusion of the resulting quinoline-8-sulfonic acid. patsnap.com A similar foundational approach could be adapted, for instance, by using a chlorinated precursor in a Skraup-type reaction. A synthesis for this compound can commence with precursors like 4-chloronitrophenol and 4-chloroortho-aminophenol, which undergo reaction in concentrated sulfuric acid at high temperatures to form the sulfonic acid derivative. smolecule.com

Derivatization and Functionalization Reactions of this compound

The presence of the sulfonic acid group is key to the derivatization of this compound. This group can be readily converted into a more reactive sulfonyl chloride, which serves as a versatile intermediate for introducing a variety of functional groups.

Synthesis of Sulfonamide Derivatives via Amidation Reactions

A significant class of derivatives accessible from this compound is the sulfonamides. The synthesis is a two-step process. First, the sulfonic acid is converted to the corresponding sulfonyl chloride. This is typically achieved by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. researchgate.net

The resulting 8-chloroquinoline-5-sulfonyl chloride is a highly reactive electrophile. uni.lu In the second step, this intermediate is reacted with a primary or secondary amine in an amidation reaction to furnish the desired sulfonamide. mdpi.comnih.gov This reaction is generally carried out in an anhydrous solvent, often with a base to scavenge the HCl byproduct. nih.gov

General Synthesis of Sulfonamides:

Intermediate Amine Conditions Product
8-Chloroquinoline-5-sulfonyl chloride Primary Amine (R-NH₂) Anhydrous solvent, base N-substituted-8-chloroquinoline-5-sulfonamide

This methodology allows for the introduction of a wide variety of substituents (R groups), enabling the synthesis of a large library of sulfonamide derivatives for further study. nih.gov

Exploration of Hydrazone and Schiff Base Derivatives

The synthesis of hydrazone and Schiff base derivatives from this compound typically requires modification of the sulfonic acid group into a functionality capable of condensation reactions.

For hydrazone synthesis, the key intermediate is 8-chloroquinoline-5-sulfonyl hydrazide. This is prepared by reacting 8-chloroquinoline-5-sulfonyl chloride with hydrazine (B178648) hydrate. researchgate.netresearchgate.net The resulting sulfonyl hydrazide possesses a reactive -NH₂ group that can readily condense with aldehydes or ketones to form the corresponding sulfonyl hydrazones. researchgate.netnih.govmdpi.com This reaction is often catalyzed by a small amount of acid. nih.gov

Synthesis of Sulfonyl Hydrazones:

Reactant 1 Reactant 2 Conditions Product Class
8-Chloroquinoline-5-sulfonyl hydrazide Aldehyde (R-CHO) Alcohol solvent, acid catalyst Sulfonyl Hydrazone

Schiff bases are typically formed from the condensation of a primary amine with a carbonyl compound. researchgate.netnih.govnih.gov To generate Schiff bases from this compound, a derivative containing either a primary amine or a carbonyl group must first be synthesized. For instance, if a derivative like 5-formyl-8-chloroquinoline were available, it could react with various primary amines to yield a series of Schiff bases. Conversely, an amino derivative, such as 5-amino-8-chloroquinoline, could be condensed with different aldehydes and ketones. The synthesis of such precursors would represent a multi-step functional group interconversion starting from this compound.

Substituent Effects on Reaction Pathways and Yield Optimization

The reactivity of the this compound core is profoundly influenced by the electronic and steric nature of its substituents. The chloro group at the 8-position and the sulfonic acid group at the 5-position are both electron-withdrawing, which deactivates the quinoline ring towards electrophilic substitution. However, they play a more nuanced role in nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

The chloro substituent at C-8 is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the electron-withdrawing sulfonic acid group at C-5. This group, through its inductive and mesomeric effects, further decreases the electron density of the quinoline ring system, making the C-Cl bond more susceptible to oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling catalytic cycles.

However, the sulfonic acid group also introduces significant challenges. Its acidity can interfere with the basic conditions often required for these coupling reactions. The formation of the corresponding sulfonate salt can alter the solubility of the substrate and potentially chelate with the palladium catalyst, leading to catalyst deactivation. Therefore, careful optimization of reaction conditions, including the choice of base, solvent, and ligands, is crucial for achieving high yields.

Yield optimization strategies often involve the use of bulky, electron-rich phosphine (B1218219) ligands. These ligands can stabilize the palladium catalyst, promote oxidative addition, and facilitate the reductive elimination step of the catalytic cycle. Furthermore, the choice of base is critical to avoid undesired side reactions and ensure the catalytic system remains active. Inorganic bases such as potassium carbonate or cesium carbonate are often employed to manage the acidity of the sulfonic acid group without completely neutralizing it, which could negatively impact the substrate's solubility in certain organic solvents. The addition of a co-solvent, such as water, can sometimes be beneficial in reactions involving sulfonated substrates, as it can help to solubilize the base and the substrate.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the this compound scaffold, enabling the introduction of a wide range of substituents at the 8-position. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The chloro group at the 8-position serves as an excellent handle for these transformations.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of 8-aminoquinoline (B160924) derivatives. These compounds are of significant interest due to their potential as ligands and in medicinal chemistry. While no specific examples of Buchwald-Hartwig amination on this compound are readily available in the literature, studies on analogous halo-quinolines provide valuable insights into the potential reaction conditions. For instance, the amination of 8-(benzyloxy)-5-bromoquinoline (B3049327) has been successfully achieved using a palladium acetate (B1210297) catalyst and a variety of phosphine ligands.

Table 1: Illustrative Conditions for Buchwald-Hartwig Amination of a Substituted Halo-Quinoline
AmineLigandBaseSolventTemperature (°C)Yield (%)
N-MethylanilineJohnphosNaO-t-BuToluene11085
DiphenylamineDavePhosNaO-t-BuToluene11078
MorpholineXPhosNaO-t-BuToluene10092

The Sonogashira coupling is another powerful palladium-catalyzed reaction that enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction would allow for the introduction of various alkynyl moieties at the 8-position of the quinoline core, opening up avenues for further synthetic transformations. The reactivity in Sonogashira coupling generally follows the order I > Br > Cl for the halide. While the chloro-substituent is less reactive, the use of appropriate catalysts and conditions can facilitate the coupling. Modified Sonogashira protocols that are copper-free and employ bulky phosphine ligands have been shown to be effective for the coupling of less reactive aryl chlorides.

Table 2: Representative Conditions for Sonogashira Coupling of Halo-Aromatics
Aryl HalideAlkynePalladium CatalystLigandBaseSolventYield (%)
4-ChlorotoluenePhenylacetylenePd(OAc)2SPhosK3PO4Dioxane75
4-Bromoanisole1-HexynePdCl2(PPh3)2-Et3NTHF/CuI90
1-Iodo-4-nitrobenzeneTrimethylsilylacetylenePd(PPh3)4-Et3NTHF/CuI95

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an aryl halide. This reaction would enable the synthesis of 8-arylquinoline-5-sulfonic acid derivatives, which are valuable scaffolds in drug discovery. The success of the Suzuki coupling of this compound would again depend on the careful selection of the palladium catalyst, ligand, and base to overcome the challenges posed by the sulfonic acid group and the relatively lower reactivity of the C-Cl bond. The use of highly active catalysts, such as those derived from biaryl phosphine ligands, has been shown to be effective for the coupling of challenging substrates.

Table 3: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
Aryl ChlorideBoronic AcidPalladium CatalystLigandBaseSolventYield (%)
4-ChlorobenzonitrilePhenylboronic acidPd2(dba)3XPhosK3PO4Toluene/H2O92
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)2SPhosK2CO3Dioxane/H2O88
1-Chloro-4-(trifluoromethyl)benzene3-Furylboronic acidPd(PPh3)4-Na2CO3DME/H2O85

Coordination Chemistry and Metal Complexation of 8 Chloroquinoline 5 Sulfonic Acid

Ligand Design Principles and Chelation Properties of 8-Chloroquinoline-5-sulfonic Acid

The potential of this compound as a ligand in coordination chemistry is dictated by the nature and position of its constituent functional groups: the quinoline (B57606) nitrogen atom, the chloro group, and the sulfonic acid group. These substituents define the electronic and steric environment that the ligand presents to a metal center.

This compound possesses two primary potential donor sites: the nitrogen atom of the heterocyclic quinoline ring and the oxygen atoms of the sulfonic acid group. The arrangement of these groups allows for the theoretical possibility of bidentate chelation. Coordination involving the quinoline nitrogen (at position 1) and an oxygen atom from the sulfonic acid group (at position 5) would result in the formation of a six-membered chelate ring. Such a ring size is generally stable in coordination complexes.

However, the coordination chemistry of the closely related and extensively studied 8-hydroxyquinoline (B1678124) and its sulfonic acid derivative, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), provides a crucial point of comparison. In 8-HQS, chelation overwhelmingly occurs through the quinoline nitrogen and the deprotonated oxygen of the hydroxyl group at the 8-position, forming a highly stable five-membered ring. nih.govresearchgate.net The sulfonic acid group in 8-HQS primarily serves to enhance aqueous solubility and is not typically involved in the primary chelation, though it can participate in intermolecular interactions. nih.govuci.edu

In this compound, the chelating hydroxyl group is replaced by a chlorine atom at the 8-position. Chlorine is a significantly weaker coordinating agent than a deprotonated hydroxyl group and is generally not considered a strong donor atom in this context. Consequently, the classic bidentate N,O-coordination mode seen in 8-hydroxyquinolines is not expected. The ligand is more likely to act as a monodentate ligand, coordinating to a metal center solely through the quinoline nitrogen atom. While the bidentate N,O-chelation involving the sulfonic acid group remains a possibility, there is a lack of empirical evidence in the scientific literature to support this mode over monodentate coordination.

This reduction in electron density lowers the basicity (Lewis basicity) of the quinoline nitrogen atom, making it a weaker electron pair donor to a metal cation compared to unsubstituted or electron-donating-group-substituted quinolines. This inherently influences the ligand field strength and the stability of the resulting metal-ligand bond. Complexes formed with this compound are therefore expected to be less stable than those formed with more basic ligands like 8-hydroxyquinoline. The sulfonic acid moiety, while diminishing the donor strength of the nitrogen, significantly increases the molecule's solubility in aqueous solutions, a property that is highly advantageous for studies in biological systems or for applications in analytical chemistry. uci.edu

Synthesis and Structural Elucidation of Metal Complexes

While the principles of ligand design suggest potential coordination behavior, the synthesis and structural analysis of the resulting complexes provide definitive evidence of these interactions.

The interaction of this compound with transition metals has been noted, particularly with copper(II) and iron(III). The formation of these complexes is generally achieved by reacting the ligand with a suitable metal salt, typically in an aqueous or mixed aqueous-organic solvent system. The sulfonic acid group ensures sufficient aqueous solubility of the ligand for these reactions. nih.gov

For the analogous ligand, 8-hydroxyquinoline-5-sulfonic acid (8-HQS), complexation with a wide array of transition metals is well-documented. For instance, its complexes with Cu²⁺ and Fe³⁺ have been prepared and studied extensively. nih.gov Studies on 8-HQS show that it readily forms complexes with ions such as zinc and cadmium. uci.edu Given the chelating ability of quinoline-based ligands, it is probable that this compound can form complexes with other transition metals like nickel and palladium, although specific synthetic reports and characterization data for these are not widely available in peer-reviewed literature.

The broader family of quinoline derivatives is known to form stable complexes with a variety of main group and lanthanide metal ions. The analogous ligand 8-HQS, for example, forms fluorescent chelates with numerous main group metals, including the Group 13 ions Al(III), Ga(III), and In(III), as well as alkaline earth metals like magnesium. uci.edursc.org

Furthermore, 8-HQS also interacts with lanthanide ions such as Scandium (Sc), Yttrium (Y), and Lanthanum (La) to form strongly fluorescent complexes. uci.edu While detailed studies on the complexation of this compound with these metal ions are scarce, the precedent set by its hydroxy analog suggests that such interactions are feasible. The formation of these complexes would likely depend on the coordination geometry preferences of the metal ion and the specific reaction conditions.

As of now, single-crystal X-ray diffraction data for metal complexes of this compound are not available in the public domain. However, the crystal structures of complexes with analogous ligands provide valuable insight into potential coordination geometries and intermolecular interactions.

For example, the complex of Indium(III) with 8-hydroxyquinoline-5-sulfonate, [In(8-HQS)₃], reveals a 1:3 metal-to-ligand stoichiometry. In this structure, the three bidentate ligands are arranged around the indium center in a facial (fac) geometry, as opposed to the meridional (mer) geometry observed for the smaller Al(III) and Ga(III) ions. rsc.org

In another relevant example, a mercury(II) complex with 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron) shows coordination by the quinoline nitrogen and the hydroxyl oxygen. researchgate.net Interestingly, it also displays longer-range interactions between the mercury center and sulfonate oxygen atoms of an adjacent ligand molecule, indicating that the sulfonic acid group can play a role in building higher-order supramolecular structures. researchgate.net A uranyl complex with ferron demonstrates a seven-coordinate pentagonal bipyramidal geometry, with the ligand acting as a bidentate N,O donor. researchgate.net

These examples from closely related structures suggest that if this compound were to form complexes, they would likely adopt geometries common for the specific metal ion (e.g., octahedral for many transition metals), with the ligand potentially acting as a monodentate donor. The sulfonic acid groups would be expected to influence the crystal packing through hydrogen bonding and other intermolecular forces.

Table of Crystallographic Data for Complexes with Analogous Ligands

The following interactive table summarizes crystallographic data for metal complexes formed with ligands structurally similar to this compound, illustrating common coordination patterns.

Compound/FormulaMetal IonLigandCoordination GeometryKey Structural FeaturesReference
[In(C₉H₆NO₄S)₃]In(III)8-hydroxyquinoline-5-sulfonate (8-HQS)Facial Octahedral1:3 metal-to-ligand ratio; bidentate N,O-chelation. rsc.org
[HgCl₂(C₉H₆INO₄S)·H₂O]Hg(II)7-iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron)Distorted Square PlanarBidentate N,O-chelation; long-range interaction with sulfonate oxygen from an adjacent molecule. researchgate.net
[U(C₉H₄INO₄S)O₂(H₂O)₃]·2H₂OU(VI) (UO₂²⁺)7-iodo-8-hydroxyquinoline-5-sulfonate (Ferron)Pentagonal BipyramidalBidentate N,O-chelation from Ferron; three coordinated water molecules. researchgate.net

Catalytic Applications of this compound Metal Complexes

Advanced Catalysis in Organic Transformations

There is a lack of specific research data on the application of this compound metal complexes in advanced organic transformations. While the broader class of quinoline-based ligands has been employed in various catalytic reactions, the specific contributions and potential of the 8-chloro substituted sulfonic acid derivative have not been detailed in the available scientific literature.

Role in Cross-Coupling Reactions and Asymmetric Catalysis

Similarly, the role of this compound metal complexes in cross-coupling reactions and asymmetric catalysis is an area that appears to be underexplored. Cross-coupling reactions, pivotal in modern synthetic chemistry, often rely on meticulously designed ligands to achieve high efficiency and selectivity. The sulfonic acid group could potentially enhance water solubility of the catalyst, an attractive feature for green chemistry applications. However, specific examples of its use in well-established cross-coupling methodologies like Suzuki-Miyaura, Heck, or Sonogashira reactions are not readily found in published research.

Furthermore, the development of asymmetric catalysis often requires chiral ligands. While the this compound backbone could be a scaffold for chiral modifications, there is no significant body of work detailing the synthesis of such chiral derivatives and their application in enantioselective transformations.

Mechanistic Insights into Catalytic Cycles

Given the absence of established catalytic applications for this compound metal complexes, detailed mechanistic insights into their potential catalytic cycles are not available. Understanding the mechanism of a catalytic reaction, including the roles of oxidative addition, transmetalation, reductive elimination, and other elementary steps, is contingent upon the existence of a known and studied catalytic system. Without such a system, any proposed mechanism would be purely hypothetical.

Advanced Spectroscopic and Computational Investigations of 8 Chloroquinoline 5 Sulfonic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 8-chloroquinoline-5-sulfonic acid.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

FTIR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint corresponding to the molecule's functional groups. For quinoline (B57606) derivatives, characteristic bands for C-H, C=C, C=N, and C-Cl stretching and bending vibrations are typically observed. researchgate.net In the case of this compound, additional strong absorption bands are expected from the sulfonic acid group (-SO₃H).

Studies on related compounds, such as 8-hydroxyquinoline-5-sulfonic acid, show characteristic bands for the SO₂ stretching modes. sci-hub.se For instance, the antisymmetric and symmetric stretching vibrations of the SO₂ group in similar molecules have been identified. sci-hub.se The C-O stretching modes in hydroxyquinoline derivatives are also well-documented and appear in specific regions of the IR spectrum. sci-hub.se The presence of the chlorine atom at the 8-position would further influence the vibrational frequencies of the quinoline ring.

Table 1: Characteristic FTIR Vibrational Frequencies for Functional Groups in Quinoline Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3100 - 3000
C=C (aromatic)Stretching1600 - 1400
C=N (in quinoline)Stretching~1600
S=O (sulfonic acid)Asymmetric Stretching~1250
S=O (sulfonic acid)Symmetric Stretching~1050
C-ClStretching800 - 600

Note: The exact positions of these bands for this compound may vary due to the specific molecular environment.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly useful for observing vibrations of non-polar bonds and symmetric functional groups, which may be weak or absent in the FTIR spectrum. For aromatic compounds, the ring stretching and breathing modes are often strong in the Raman spectrum. wallonie.be

In the analysis of this compound, FT-Raman would be expected to clearly show the vibrations of the quinoline ring system and the C-Cl bond. For a related compound, 8-hydroxyquinoline-5-sulfonic acid, Raman bands corresponding to SO₂ stretching and S-O stretching have been assigned. sci-hub.se The combination of both FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Expected FT-Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)
Quinoline Ring Breathing~800
Quinoline Ring Stretching1600 - 1400
C-S Stretching~700
C-Cl Stretching800 - 600

Corroboration of Experimental Spectra with Theoretical Calculations

To achieve a definitive assignment of the observed vibrational bands, experimental FTIR and FT-Raman spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations, using appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. nih.gov

By comparing the calculated wavenumbers with the experimental data, a scaling factor is often applied to account for anharmonicity and other systematic errors in the calculations. nih.gov This integrated approach allows for a confident assignment of even complex vibrational spectra, providing a detailed understanding of the molecular structure and bonding in this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and for studying the coordination environment of metal ions in complexes.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the protons and carbons in the quinoline ring are influenced by the electron-withdrawing or -donating nature of the substituents. tsijournals.com

For this compound, the electronegative chlorine atom at position 8 and the sulfonic acid group at position 5 will significantly affect the chemical shifts of the nearby protons and carbons. The protons on the quinoline ring are expected to appear in the aromatic region (typically 7-9 ppm). uncw.edu The specific coupling patterns observed in the ¹H NMR spectrum can help to assign the signals to the individual protons. Similarly, the ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring system. Studies on similar quinoline derivatives have provided a basis for the interpretation of these spectra. rsc.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.2C-2: 148 - 152
H-37.5 - 7.9C-3: 121 - 125
H-48.0 - 8.4C-4: 135 - 139
H-67.8 - 8.2C-5: 130 - 134
H-77.6 - 8.0C-6: 128 - 132
C-7: 125 - 129
C-8: 140 - 144
C-8a: 147 - 151
C-4a: 128 - 132

Note: These are predicted ranges based on data for related quinoline derivatives and are subject to solvent effects and the specific electronic environment of the molecule.

Multinuclear NMR Studies for Metal Complexes (e.g., ²⁷Al, ⁷¹Ga, ⁵¹V)

This compound and its derivatives are excellent ligands for a variety of metal ions. Multinuclear NMR spectroscopy can be employed to study the formation and structure of these metal complexes in solution. For instance, ²⁷Al NMR has been used to study the complexation of Al(III) with 8-hydroxyquinoline-5-sulfonate, revealing the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes with an octahedral geometry. rsc.org

Similarly, ⁷¹Ga and ⁵¹V NMR could be utilized to investigate the coordination of Ga(III) and V(V) ions with derivatives of this compound. The chemical shifts and line widths of the metal NMR signals provide information about the symmetry of the coordination sphere and the dynamics of ligand exchange. This information is crucial for understanding the behavior of these complexes in biological and chemical systems.

Table 4: Representative Multinuclear NMR Parameters for Metal Complexes of Quinoline Derivatives

Metal NucleusMetal IonComplex Stoichiometry (M:L)Typical Chemical Shift Range (ppm)
²⁷AlAl(III)1:1, 1:2, 1:30 - 50
⁷¹GaGa(III)1:1, 1:2, 1:30 - 200
⁵¹VV(V)Various-400 to -600

Note: The specific chemical shifts will depend on the ligand, solvent, and temperature.

Electronic Spectroscopy and Photophysical Property Determination

The electronic properties of this compound, which dictate its interaction with light, can be theoretically explored through various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the absorption of ultraviolet and visible light would promote electrons from lower energy molecular orbitals to higher energy ones. The quinoline core, being an aromatic system, is expected to exhibit characteristic π → π* transitions. The presence of the chloro and sulfonic acid groups will influence the energy of these transitions through inductive and resonance effects, likely causing shifts in the absorption maxima compared to unsubstituted quinoline.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition TypeExpected Wavelength Range (nm)Influencing Factors
π → π250 - 400Extended conjugation of the quinoline ring system.
n → π> 300Involvement of non-bonding electrons on the nitrogen and oxygen atoms.

Note: This table is predictive and based on general principles for similar aromatic compounds, as specific experimental data for this compound is not available in the reviewed literature.

Fluorescence and Luminescence Spectroscopy for Emissive Properties

Fluorescence and luminescence spectroscopy investigate the light emitted by a substance after it has absorbed light. Many quinoline derivatives are known to be fluorescent. The emissive properties of this compound would be dependent on its ability to return to the ground state from an excited state via radiative pathways. Factors such as the rigidity of the molecule, the nature of the solvent, and the presence of quenching species would significantly impact its fluorescence quantum yield and lifetime. The substitution pattern, including the electron-withdrawing chloro and sulfonic acid groups, would also play a crucial role in determining the emission wavelength and intensity.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes that contain unpaired electrons. If this compound were to form complexes with paramagnetic metal ions such as copper(II) or iron(III), EPR spectroscopy could provide detailed information about the coordination environment of the metal center. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would reveal insights into the geometry of the complex and the nature of the metal-ligand bonding. For instance, the g-values for a copper(II) complex could distinguish between different geometries such as square planar or tetrahedral. libretexts.org

Table 2: Predicted EPR Parameters for a Hypothetical Copper(II) Complex of this compound

ParameterPredicted Value RangeInformation Gained
g-tensor (g∥, g⊥)g∥ > g⊥ ≈ 2.0Indicates the type of orbital containing the unpaired electron and the overall geometry of the complex.
Hyperfine Coupling (A∥, A⊥)Dependent on metal and ligandProvides information on the delocalization of the unpaired electron onto the ligand.

Note: This table presents theoretical predictions for a hypothetical complex, as no specific experimental EPR data for metal complexes of this compound were found.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) for Polymorphism and Cocrystal Formation

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound and for studying the formation of cocrystals. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. While this technique would be instrumental in characterizing the solid-state forms of this compound, no experimental PXRD patterns for this compound are currently available in the public domain.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties and reactivity of chemical compounds. These computational methods provide detailed insights into electronic structure, molecular geometry, and various spectroscopic properties that are often challenging to determine experimentally. For this compound and its derivatives, theoretical modeling, particularly using Density Functional Theory (DFT), offers a powerful approach to understand their behavior at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of quinoline derivatives to determine their optimized geometries, electronic properties, and vibrational frequencies. nih.govsci-hub.se DFT calculations, often employing hybrid functionals like B3LYP, are used to find the minimum energy conformation of a molecule, providing accurate predictions of bond lengths and angles. sci-hub.se For instance, in a study on a cocrystal of 8-hydroxyquinoline-5-sulfonic acid (a related derivative) and 5-chloro-8-hydroxyquinoline, DFT calculations were performed to optimize the molecular structure, and the resulting geometrical parameters were found to be in good agreement with reported experimental values. sci-hub.se Such studies confirm the reliability of DFT in predicting the structural characteristics of these complex molecules.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing molecular properties.

A small HOMO-LUMO gap implies that a molecule is more polarizable, generally associated with high chemical reactivity and low kinetic stability, and is termed a "soft" molecule. sci-hub.se Conversely, a large energy gap indicates high chemical stability. The energy gap also represents the lowest energy required for an electron to be excited from the valence band to the conduction band, which is relevant to the molecule's electronic and optical properties. sci-hub.se

In computational studies of quinoline derivatives, FMO analysis is a standard procedure. For a cocrystal involving 8-hydroxyquinoline-5-sulfonic acid, the HOMO-LUMO energy gap was calculated to understand its stability and potential biological activity. sci-hub.se

Table 1: Frontier Molecular Orbital Energies and Properties for a Quinoline Derivative Cocrystal

Parameter Value (eV)
EHOMO -6.55
ELUMO -2.15
Energy Gap (ΔE) 4.40

Data derived from a study on a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline. sci-hub.se

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, where different colors represent varying electrostatic potential. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). Green areas represent neutral potential.

For quinoline derivatives, MEP analysis helps in understanding intermolecular interactions and reactivity. In the analysis of a cocrystal containing 8-hydroxyquinoline-5-sulfonic acid, the MEP plot identified the most reactive sites. The negative potential was localized on the oxygen atoms and phenyl rings, while the electropositive potential was found around the hydrogen atom bonded to the nitrogen atom, indicating these as likely sites for interaction. sci-hub.se Similarly, for other quinoline derivatives like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, MEP surfaces are calculated to understand charge distribution and polarization. youtube.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, charge delocalization, and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy E(2) associated with these interactions. A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electron delocalization and stabilization of the system.

NBO analysis has been effectively used to study the stability of various quinoline derivatives. wikibooks.orgresearchgate.net For instance, in studies of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO calculations revealed strong π-π* orbital interactions within the rings, contributing significantly to the molecule's stability. youtube.com The analysis of donor-acceptor interactions provides insight into the intramolecular charge transfer (ICT) that plays a crucial role in stabilizing the molecular system. researchgate.net These hyperconjugative interactions and the resulting charge delocalization are fundamental to the chemical behavior and reactivity of the quinoline scaffold.

Global and local reactivity descriptors derived from DFT are used to quantify and predict the chemical reactivity of molecules. Global descriptors like chemical hardness, softness, and electronegativity are determined from HOMO and LUMO energies. rsc.org

Local reactivity is often described by Fukui functions and the Average Local Ionization Energy (ALIE).

Fukui Function : This descriptor identifies the most reactive sites within a molecule. It indicates where the electron density changes most significantly upon the addition or removal of an electron. Maxima in the Fukui function for electrophilic attack (f+) point to sites favorable for nucleophilic attack, while maxima for nucleophilic attack (f-) indicate sites prone to electrophilic attack. sci-hub.se This tool is instrumental in understanding interactions, such as identifying protein active sites. sci-hub.se

Average Local Ionization Energy (ALIE) : The ALIE surface indicates the energy required to remove an electron from any point around the molecule. Regions with low ALIE values are the most susceptible to electrophilic attack. DFT calculations on quinoline derivatives have utilized ALIE surfaces to pinpoint these reactive centers. researchgate.net

These descriptors provide a theoretical framework for predicting how this compound might interact with other reagents.

Bond Dissociation Energies (BDE) : BDE is the enthalpy change associated with the homolytic cleavage of a bond. nih.gov It is a fundamental measure of bond strength and is critical for understanding thermal stability and reaction mechanisms. DFT methods have been benchmarked and proven effective for calculating BDEs in aromatic systems. researchgate.netnih.gov For halogenated aromatic compounds, specific DFT functionals like ωB97X-D have shown excellent performance in predicting BDEs. rsc.org While specific BDE data for this compound is not readily available, these established computational protocols could be applied to determine the strength of its various bonds, such as the C-Cl and C-S bonds, providing insight into its potential degradation pathways and reactivity. nih.govrsc.org

Radial Distribution Functions (RDF) : The RDF, denoted as g(r), describes the probability of finding a particle at a distance 'r' from a reference particle. wikibooks.org It is typically calculated using molecular dynamics (MD) simulations. The RDF provides detailed information about the local structure of a material in condensed phases. wikibooks.orglammpstube.com For example, in a solution, the RDF between a solute like this compound and solvent molecules (e.g., water) can reveal the structure of the solvation shells. mdanalysis.orgresearchgate.net Peaks in the RDF indicate regions of higher local density, corresponding to coordination spheres. wikibooks.org This analysis is crucial for understanding solute-solvent interactions, which govern solubility and reactivity in solution. MD simulations coupled with RDF analysis could elucidate how this compound structures its local environment in aqueous or other solvent systems. youtube.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of this compound in various environments. These simulations can predict the molecule's preferred conformations and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

For quinoline derivatives, MD simulations have been instrumental in understanding their interactions with biological targets. For instance, studies on quinoline derivatives as potential inhibitors of enzymes like the SARS-CoV-2 main protease and acetylcholinesterase have utilized MD simulations to elucidate binding stability and key intermolecular interactions. nih.govnih.gov In these studies, interactions such as hydrogen bonds and π-π stacking with amino acid residues were found to be crucial for the stability of the ligand-protein complexes. nih.gov

In the context of this compound, MD simulations would likely reveal the conformational landscape dictated by the rotational freedom around the C-S bond of the sulfonic acid group. The orientation of the sulfonic acid group relative to the quinoline ring would be a key conformational feature. Intermolecular interactions would be dominated by hydrogen bonding involving the sulfonic acid group, which can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. Furthermore, the aromatic quinoline ring system can participate in π-π stacking interactions with other aromatic systems. youtube.com In aqueous solution, the sulfonic acid group would likely be deprotonated, leading to strong electrostatic interactions with water molecules and any present cations.

A hypothetical MD simulation of this compound in a water box would illustrate the extensive hydration shell around the polar sulfonic acid group and the nitrogen atom. The chlorine atom at the 8-position, being electronegative, would also influence the local electronic distribution and could participate in halogen bonding, a type of noncovalent interaction. The insights from such simulations are critical for understanding the molecule's solubility, stability, and potential biological activity.

Table 1: Potential Intermolecular Interactions of this compound
Interaction TypeParticipating GroupsSignificance
Hydrogen Bonding Sulfonic acid group (-SO₃H), Quinoline nitrogenKey for solubility and interaction with polar molecules and biological targets.
π-π Stacking Quinoline ring systemImportant for interactions with aromatic residues in proteins and other aromatic molecules.
Ion-Dipole Interactions Sulfonate group (-SO₃⁻) in deprotonated formStrong interactions with polar solvent molecules like water and with cations.
Halogen Bonding Chlorine atom at C8Can influence molecular recognition and self-assembly.

Theoretical Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting pKa values.

For quinoline derivatives, theoretical pKa calculations have been successfully applied. For example, a DFT-based study on 8-hydroxyquinoline-5-sulfonic acid, a close analog of the title compound, successfully computed its three pKa values. researchgate.net That study employed a hybrid exchange-correlation functional and a polarizable continuum model (PCM) to account for solvent effects, with the inclusion of explicit water molecules to model direct solute-solvent interactions. researchgate.net

A similar theoretical approach could be applied to this compound. The primary acidic proton is that of the sulfonic acid group, which is expected to be a strong acid with a low pKa value. A predicted pKa for the closely related 5-chloroquinoline-8-sulfonic acid is -2.02. chemicalbook.com The second potential protonation site is the nitrogen atom of the quinoline ring, which would have a pKa characteristic of protonated quinolines. The pKa of the parent quinoline is 4.9. The electron-withdrawing nature of the chloro and sulfonic acid groups would be expected to decrease the basicity of the quinoline nitrogen, thus lowering its pKa.

The computational protocol would involve calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution. The use of thermodynamic cycles allows for the accurate determination of the pKa in solution.

Table 2: Predicted and Experimental pKa Values for Quinoline Derivatives
CompoundFunctional GroupPredicted pKaExperimental pKaReference
5-Chloroquinoline-8-sulfonic Acid Sulfonic Acid-2.02 ± 0.40- chemicalbook.com
8-Hydroxyquinoline-5-sulfonic acid Sulfonic Acid<0- researchgate.net
8-Hydroxyquinoline-5-sulfonic acid Phenolic Hydroxyl3.793.93 researchgate.net
8-Hydroxyquinoline-5-sulfonic acid Quinolinium Nitrogen8.208.43 researchgate.net
Quinoline Quinolinium Nitrogen-4.9-

Prediction of Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. The key molecular properties governing the NLO response are the polarizability (α) and the first hyperpolarizability (β). Computational chemistry provides a powerful tool for predicting these properties and for the rational design of new NLO materials.

Quinoline derivatives have been identified as promising candidates for NLO applications due to the electron-withdrawing nature of the quinoline ring, which can be incorporated into donor-π-acceptor (D-π-A) systems. nih.gov The first hyperpolarizability is particularly sensitive to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

For this compound, the quinoline ring acts as an electron-accepting moiety. The presence of the electron-withdrawing chloro and sulfonic acid groups further enhances this property. To create a molecule with significant NLO response, one would typically introduce a strong electron-donating group elsewhere on the quinoline ring system, connected through a conjugated linker.

Theoretical calculations of NLO properties are typically performed using DFT with appropriate long-range corrected functionals, such as CAM-B3LYP, which are known to provide more accurate predictions of hyperpolarizabilities. The calculated values of α and β would provide a quantitative measure of the NLO response. Studies on other halogenated compounds have shown that the presence of halogens can enhance hyperpolarizability. nih.gov

Table 3: Calculated NLO Properties for a Hypothetical Donor-Substituted this compound Derivative
PropertySymbolCalculated Value (a.u.)Significance
Polarizability α(Value)Measure of the molecule's response to an external electric field.
First Hyperpolarizability β(Value)Key parameter for second-order NLO effects.

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.

Topological Studies: Noncovalent Interaction (NCI), Reduced Density Gradient (RDG), Electron Localization Function (ELF), Localized Orbital Locator (LOL)

Topological analysis of the electron density and related scalar fields provides a detailed picture of chemical bonding and noncovalent interactions within a molecule. These methods offer a visual and quantitative way to understand the electronic structure.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, when plotted against the electron density, reveals regions of noncovalent interactions. The reduced density gradient (RDG) is used to identify these regions. Plots of the RDG versus the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density itself can distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions. researchgate.netscirp.org For this compound, an NCI/RDG analysis would visualize the intramolecular hydrogen bond between the sulfonic acid group and the quinoline nitrogen (if present in a particular conformation), as well as van der Waals interactions and potential steric repulsion between the substituents. researchgate.netscirp.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization. bldpharm.com They are useful for visualizing core electrons, lone pairs, and bonding regions. In an ELF or LOL map of this compound, one would expect to see basins of high localization corresponding to the core electrons of the heavy atoms, the lone pairs on the nitrogen and oxygen atoms, and the covalent bonds. bldpharm.com These analyses can provide insights into the nature of the chemical bonds and the reactivity of different parts of the molecule. For instance, the regions of high electron localization corresponding to lone pairs are indicative of sites susceptible to electrophilic attack.

Table 4: Information Gained from Topological Analyses of this compound
Analysis MethodInformation ProvidedExpected Findings for this compound
NCI/RDG Visualization and characterization of noncovalent interactions.Identification of intramolecular hydrogen bonds, van der Waals interactions, and steric repulsion.
ELF Mapping of electron pair localization.Visualization of core, bonding, and lone pair electrons, providing insights into chemical bonding and reactivity.
LOL Description of bonding in terms of local kinetic energy.Revealing features of atomic interactions and distinguishing different types of chemical bonds.

Biological Activity and Molecular Mechanisms: in Vitro Investigations

Structure-Activity Relationship (SAR) Studies of 8-Chloroquinoline-5-sulfonic Acid Derivatives

The biological response of quinoline (B57606) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. SAR studies provide crucial insights into how specific functional groups, such as halogens and sulfonic acids, influence the molecule's interaction with biological targets.

Impact of Halogen and Sulfonic Acid Substituents on Biological Response

The presence and position of halogen and sulfonic acid groups on the quinoline scaffold are critical determinants of biological activity.

Halogen Substituents: Halogenation, particularly with chlorine, is a common strategy to enhance the biological potency of quinoline compounds. nih.gov For instance, the presence of a chlorine atom can modulate the electronic properties and lipophilicity of the molecule, often leading to improved antimicrobial effects. Studies on related compounds, such as 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline, have demonstrated potent antibacterial activity. nih.gov Research on halogenated 8-quinolinol-5-sulfonic acids has shown that chloro- and bromo-derivatives possess significantly enhanced antifungal activity compared to the unsubstituted parent compound. nih.govresearchgate.net Specifically, 7-chloro and 7-bromo-5-sulfonic acid derivatives showed fungal inhibition within one order of magnitude of the highly active 8-quinolinol. nih.govresearchgate.net This suggests that a chloro substituent, such as the one at position 8 in this compound, is likely to contribute positively to its antimicrobial potential.

Sulfonic Acid Substituents: The sulfonic acid group (-SO₃H) significantly increases the polarity and water solubility of a molecule. However, this can be a double-edged sword regarding biological activity. While increased solubility is often desirable, it can also hinder the molecule's ability to permeate biological membranes, such as bacterial cell walls. nih.gov Studies on 8-hydroxyquinoline-5-sulfonic acid (sulfoxine) have shown that the presence of the sulfonic acid group at position 5 can decrease cytotoxicity and antimicrobial activity, likely due to this reduced cell permeability. nih.govnih.govresearchgate.net Early antibacterial studies indicated that 8-quinolinol-5-sulfonic acid was almost devoid of activity, a phenomenon attributed to an unfavorable partition coefficient. researchgate.net Therefore, the sulfonic acid moiety at position 5 of the target compound is predicted to diminish its intrinsic biological activity compared to its non-sulfonated chloro-quinoline counterpart.

Systematic Variation of Quinoline Ring Substituents on Biological Potency

Extensive research on quinoline derivatives has established several general SAR principles:

Position of Substituents: The location of substituents is crucial. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, substitution at position 5 with electron-withdrawing groups was found to improve anticancer activity. nih.gov

Nature of Substituents: The type of functional group is a key factor. Studies on 8-substituted quinolines have shown that a hydroxyl group at the C-8 position often leads to greater biological potential compared to methoxy or amino groups. benthamdirect.comresearchgate.net In some series, derivatives with an electron-withdrawing group (like a halogen) on an attached styryl ring showed higher cytotoxicity. acs.org

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as sulfonamides, can lead to hybrid compounds with enhanced and sometimes broad-spectrum antibacterial activity. rsc.orgnih.gov The conversion of a sulfonic acid to a sulfonamide, for instance, has been shown to increase antifungal properties. researchgate.net

In Vitro Antimicrobial Activity

While direct experimental data on this compound is limited, its potential antimicrobial activity can be inferred from studies on structurally similar compounds, particularly halogenated quinoline sulfonamides and sulfonic acids.

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Derivatives of quinoline-5-sulfonamide have demonstrated notable activity against various Gram-positive pathogens. In one study, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against reference and multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.govnih.gov Several of these compounds exhibited significant antistaphylococcal activity, with some showing bactericidal effects. nih.gov The study highlighted that an unsubstituted phenolic group at position 8 was essential for this antibacterial action; methylation of this group resulted in a total loss of activity. mdpi.comnih.gov

Another related compound, Cloxyquin (5-chloroquinolin-8-ol), has shown good activity against Mycobacterium tuberculosis, a Gram-positive bacterium, with Minimum Inhibitory Concentration (MIC) values for clinical isolates ranging from 0.062 to 0.25 μg/mL. nih.gov This underscores the potential of chloro-substituted quinolines as effective agents against Gram-positive bacteria.

CompoundBacterial StrainMIC (μg/mL)Reference
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMethicillin-resistant S. aureus (MRSA) SA 3202128 mdpi.com
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMethicillin-resistant S. aureus (MRSA) SA 63064 mdpi.com
8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMethicillin-resistant S. aureus (MRSA) SA 3202128 mdpi.com
8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideMethicillin-resistant S. aureus (MRSA) SA 630128 mdpi.com
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis (Clinical Isolates)0.062 - 0.25 nih.gov

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

Gram-negative bacteria generally present a greater challenge for antimicrobial agents due to their protective outer membrane. While many quinoline derivatives show stronger activity against Gram-positive bacteria, some exhibit broad-spectrum potential. jetir.org Certain quinoline-sulfonamide hybrids have demonstrated inhibitory zones against Gram-negative strains like Escherichia coli and Salmonella typhi. rsc.orgnih.gov For instance, one particularly effective hybrid compound (QS3) showed an MIC of 128 μg/mL against E. coli and was found to be highly effective against both Gram-positive and Gram-negative strains. rsc.orgnih.gov This suggests that while the sulfonic acid group of this compound might impede penetration, the core chloro-quinoline structure has the potential for activity against Gram-negative organisms, which could be realized through further chemical modification.

CompoundBacterial StrainMIC (μg/mL)Reference
QS3 (a quinoline-sulfonamide hybrid)Escherichia coli128 nih.gov
QS3 (a quinoline-sulfonamide hybrid)Pseudomonas aeruginosa64 nih.gov
QS3 (a quinoline-sulfonamide hybrid)Salmonella typhi512 nih.gov

Antifungal Efficacy Against Pathogenic Fungi

The antifungal activity of halogenated 8-quinolinol sulfonic acids has been a subject of significant investigation. As previously noted, 8-quinolinol-5-sulfonic acid itself is largely inactive against fungi. nih.govresearchgate.net However, the introduction of halogens dramatically enhances its efficacy. Studies involving a panel of six pathogenic fungi, including Aspergillus niger and Trichophyton mentagrophytes, revealed that chloro-substituted 8-quinolinol-5-sulfonic acid derivatives displayed potent antifungal activity. nih.govresearchgate.net

Specifically, 7-chloro-8-quinolinol-5-sulfonic acid was found to be highly active. nih.govresearchgate.net Further studies showed that dichlorinated derivatives possessed even greater activity than their monochlorinated counterparts, suggesting a synergistic effect. nih.gov Other research has confirmed the antifungal potential of 8-hydroxy-5-quinolinesulfonic acid and its iodo-substituted derivatives against Candida species and dermatophytes. researchgate.net These findings strongly indicate that the 8-chloro-quinoline moiety is a key pharmacophore for antifungal action, even when a sulfonic acid group is present at position 5.

CompoundFungal StrainMIC (mmol/L)Reference
8-Quinolinol-5-sulfonic acidAspergillus niger>10.0 researchgate.net
7-Chloro-8-quinolinol-5-sulfonic acidAspergillus niger0.1 researchgate.net
7-Chloro-8-quinolinol-5-sulfonic acidTrichophyton mentagrophytes0.01 researchgate.net
7-Bromo-8-quinolinol-5-sulfonic acidAspergillus niger0.1 researchgate.net
7-Bromo-8-quinolinol-5-sulfonic acidTrichophyton mentagrophytes0.01 researchgate.net

Proposed Mechanisms of Antimicrobial Action (e.g., Metal Chelation-Dependent Pathways, Enzyme Inhibition)

The antimicrobial properties of this compound and related quinoline compounds are predominantly attributed to their ability to function as potent metal chelating agents. This mechanism involves the binding of essential metal ions, which are crucial for microbial survival and enzymatic functions.

Metal Chelation-Dependent Pathways: 8-Hydroxyquinoline (8HQ) and its derivatives, including halogenated and sulfonated forms, are well-documented for their metal-binding capabilities nih.govresearchgate.net. Their antimicrobial action is often linked to the sequestration of divalent metal cations such as iron (Fe²⁺), zinc (Zn²⁺), copper (Cu²⁺), and manganese (Mn²⁺) mdpi.com. By chelating these ions, the compounds can disrupt microbial homeostasis in several ways:

Deprivation of Essential Nutrients: Microbes require a delicate balance of metal ions for growth and pathogenesis. By binding these ions, quinoline derivatives can create an environment of metal starvation, thereby inhibiting microbial proliferation mdpi.com.

Formation of Toxic Complexes: Alternatively, the metal-quinoline complex itself can be the active antimicrobial agent. These complexes can exhibit enhanced lipophilicity, allowing for better penetration of microbial cell membranes and subsequent disruption of internal cellular processes mdpi.com.

Induction of Oxidative Stress: The interaction of these compounds with metal ions, particularly iron and copper, can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and damage to microbial DNA, proteins, and lipids.

Enzyme Inhibition: A primary consequence of metal chelation is the inhibition of metalloenzymes, which rely on metal ions as cofactors for their catalytic activity. 8-Hydroxyquinoline-5-sulfonic acid and its complexes are thought to bind to the metallic prosthetic groups of various microbial enzymes, leading to the inhibition of their activity mdpi.com. It is also proposed that charged metal complexes of 8-hydroxyquinolines can effectively block the metal-binding sites on bacterial enzymes, further contributing to their antibacterial effect mdpi.com. This broad-spectrum enzyme inhibition through cofactor removal is a key component of the compound's antimicrobial action.

In Vitro Anticancer Activity and Molecular Targets

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents. In vitro studies on this compound and its derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, mediated through multiple molecular pathways.

Cytotoxicity Screening Against Human Cancer Cell Lines

Complexes of this compound have demonstrated cytotoxic effects against human cancer cell lines, including the cervical cancer cell line HeLa smolecule.com. Similarly, the closely related compound 8-hydroxyquinoline-5-sulfonic acid and its metal complexes have also shown good cytotoxicity against HeLa cells mdpi.com.

Broader screening of related quinoline sulfonamide derivatives has revealed potent antiproliferative activity against a wide array of human cancer cell lines. These studies provide valuable insight into the potential spectrum of activity for this class of compounds.

Compound ClassCell LineCancer TypeIC₅₀ (µM)Reference
8-Hydroxyquinoline-5-sulfonamide derivative (3c)C-32Amelanotic Melanoma5.0 nih.gov
8-Hydroxyquinoline-5-sulfonamide derivative (3c)MDA-MB-231Breast Adenocarcinoma5.8 nih.gov
8-Hydroxyquinoline-5-sulfonamide derivative (3c)A549Lung Adenocarcinoma6.9 nih.gov
Quinoline-8-sulfonamide derivative (9a)COLO829Melanotic Melanoma168.7 µg/mL mdpi.com
Quinoline-8-sulfonamide derivative (9a)A549Lung Cancer223.1 µg/mL mdpi.com
Quinoline-8-sulfonamide derivative (3b)PANC-1Pancreatic CancerPotent Activity benthamscience.com
Quinoline-8-sulfonamide derivative (3h)CAPAN-1Pancreatic CancerSignificant Cytotoxicity benthamscience.com

Investigation of Apoptosis Induction Pathways

Several studies on quinoline sulfonamide derivatives indicate that their cytotoxic activity is mediated, at least in part, by the induction of apoptosis, or programmed cell death. One study found that a novel quinoline-8-sulfonamide derivative led to a significant increase in DNA fragmentation, a hallmark of late-stage apoptosis, in A549 lung cancer cells mdpi.com. Other research on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives demonstrated that the most active compounds induced apoptosis in pancreatic cancer cells. For instance, compound 3b induced apoptosis in 16.0% of PANC-1 cells, while compound 3h induced apoptosis in 20.6% of CAPAN-1 cells benthamscience.com. Mechanistic studies of other quinoline derivatives have shown they can induce apoptosis through the activation of key proteins like caspases nih.gov.

Modulation of Cell Cycle Progression

Disruption of the normal cell cycle is a key strategy for anticancer therapies. Research has confirmed that quinoline sulfonamide derivatives can modulate cell cycle progression in cancer cells. In vitro experiments with a potent quinoline-8-sulfonamide derivative demonstrated an impact on the cell-cycle phase distribution in A549 lung cancer cells nih.govnih.gov. Further investigations into other quinoline derivatives have revealed the ability to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating nih.gov.

Inhibition of Specific Enzymes (e.g., Matrix Metalloproteinases, ACP Reductase)

The anticancer activity of quinoline derivatives has also been linked to the inhibition of specific enzymes that are critical for tumor growth, invasion, and metabolism.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent enzymes that degrade the extracellular matrix, a process essential for tumor invasion and metastasis mdpi.combohrium.com. While direct inhibition by this compound has not been extensively documented, structurally related compounds such as sulfated quinazolinones have been identified as promising inhibitors of MMP-8 nih.gov. This suggests that the quinoline-sulfonic acid scaffold may have potential for targeting MMPs.

ACP Reductase: Enoyl-Acyl Carrier Protein (ACP) Reductase, also known as InhA in Mycobacterium tuberculosis, is a vital enzyme in type II fatty acid synthesis (FAS-II) tandfonline.com. This pathway is not only crucial for bacteria but also has relevance in cancer cell metabolism. Studies on quinoline-based compounds, such as quinoline Schiff bases, have identified them as potential inhibitors of enoyl-ACP reductase, suggesting a novel mechanism for their therapeutic effects tandfonline.comresearchgate.net.

In Vitro Antimalarial and Antiprion Activities

The versatile quinoline scaffold has been a cornerstone of antimalarial drug discovery for decades. More recently, this same chemical class has shown surprising efficacy against prion diseases.

In Vitro Antimalarial Activity: The 7-chloro-4-aminoquinoline core is the basis for chloroquine (B1663885), a historically significant antimalarial drug mdpi.com. The presence of the chloro- and quinoline moieties in this compound suggests a strong potential for antimalarial activity. Numerous studies have confirmed that various 8-aminoquinoline (B160924) and other chloroquinoline derivatives exhibit potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria mdpi.comacs.orgnih.gov. The mechanism for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme nih.gov.

In Vitro Antiprion Activity: Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc) nih.govacs.org. In vitro screening of a library of quinoline derivatives revealed several compounds with potent antiprion activity in a persistently prion-infected mouse neuronal cell line (ScN2a) nih.govacs.orgresearchgate.net. Some compounds were effective in the nanomolar range nih.govacs.org. Significantly, researchers observed that the structure-activity relationships (SAR) for antiprion effects were remarkably similar to the SAR for antimalarial activity, particularly for sulfonamide quinoline derivatives nih.govacs.orgresearchgate.net. This overlap suggests that some molecular targets or mechanisms of action may be shared between antiprion and antimalarial compounds of this class.

Evaluation of Efficacy Against Plasmodium Species in Culture

A comprehensive review of published scientific literature reveals a lack of studies investigating the in vitro efficacy of this compound against any Plasmodium species. While the broader class of quinoline-containing compounds has been a cornerstone of antimalarial research, with numerous derivatives synthesized and tested for their activity against Plasmodium falciparum and other species, no specific data on the antiplasmodial activity of this compound has been reported. mdpi.com Consequently, key metrics such as the half-maximal inhibitory concentration (IC50) for this specific compound against cultured malaria parasites are not available.

Assessment of Antiprion Effects in Cell Models

There is currently no available scientific literature describing the assessment of this compound for antiprion activity in any cell-based models. Research into chemical agents that can inhibit the formation or propagation of pathological prion proteins (PrPSc) has explored various molecular scaffolds. However, investigations into the potential of this compound in this therapeutic area have not been documented in published studies. Therefore, its efficacy in reducing PrPSc levels in infected cell lines remains unknown.

Comparative Analysis of Shared Molecular Targets

Given the absence of reported biological activity for this compound against either Plasmodium species or in prion-infected cell models, a comparative analysis of shared molecular targets is not feasible. The identification of molecular targets is contingent upon the observation of a biological effect. Without evidence of efficacy, any discussion of shared mechanisms of action or molecular targets would be entirely speculative.

In Vitro Antiviral Activity Investigations

A thorough search of the scientific literature indicates that the in vitro antiviral activity of this compound has not been investigated. While some quinoline derivatives have been explored for their potential to inhibit the replication of various viruses, no studies have been published that specifically report on the screening or evaluation of this compound against any viral pathogens. nih.gov

Molecular Docking and Computational Approaches in Biological Activity Prediction

Prediction of Ligand-Receptor Binding Affinities and Interaction Modes

There are no published molecular docking studies that have focused on predicting the binding affinities and interaction modes of this compound with any biological receptors. Computational docking is a valuable tool for predicting how a small molecule might interact with a protein target. However, the application of this method to this compound has not been described in the available scientific literature.

Identification of Potential Protein Targets

Computational approaches to identify potential protein targets for this compound have not been reported in the scientific literature. Methods such as reverse docking, pharmacophore modeling, and other computational screening techniques are employed to predict the potential biological targets of a compound. At present, the results of any such studies for this compound have not been published.

Role as a Chelating Reagent for Metal Ion Determination

While the structure of this compound suggests potential as a chelating agent, specific studies detailing its use for the quantitative determination of metal ions are not found in the current body of scientific literature.

Spectrophotometric Quantification of Trace Metal Ions

No specific methods or research findings on the use of this compound for the spectrophotometric quantification of trace metal ions were identified.

Applications in Chromatographic Detection Systems (e.g., Post-column Reactors, Eluent Additives)

There is no available research detailing the application of this compound in chromatographic detection systems.

Development of Fluorescent Chemosensors

The development and application of fluorescent chemosensors based on this compound are not documented in the available research.

Design and Synthesis of Selective Fluorescent Probes for Metal Ions

No studies on the design and synthesis of selective fluorescent probes derived from this compound were found.

Application in Fluorescence Quenching Assays for Biomolecules (e.g., Metallothioneins)

There is no evidence of this compound being used in fluorescence quenching assays for biomolecules.

Advanced Material Integration for Enhanced Sensing Performance

While one source alludes to its use in creating polymeric materials, there are no specific, detailed studies on the integration of this compound into advanced materials for the purpose of enhancing sensing performance. smolecule.com

Applications in Analytical Chemistry and Sensor Development

Incorporation into Organic-Inorganic Hybrid Matrices (e.g., Mesoporous Silica)

A comprehensive review of the scientific literature did not yield specific research findings or detailed data on the incorporation of 8-Chloroquinoline-5-sulfonic acid into organic-inorganic hybrid matrices, such as mesoporous silica (B1680970), for the development of analytical sensors. While the compound is noted for its general use in analytical chemistry for detecting metal ions due to its chelating properties smolecule.com, specific studies detailing its immobilization on solid supports like mesoporous silica and the subsequent sensor performance are not available in the searched results.

The field of sensor development frequently involves the functionalization of materials like mesoporous silica with organic molecules to create highly sensitive and selective sensors. This is a common strategy for enhancing the detection of various analytes. However, for the specific compound this compound, detailed research on its application within this particular framework has not been identified.

It is noteworthy that a closely related compound, 8-hydroxyquinoline-5-sulfonic acid, has been extensively studied for this purpose. Research has shown that when 8-hydroxyquinoline-5-sulfonic acid is grafted onto mesoporous silica, it forms a hybrid material capable of acting as a fluorescent sensor for various metal ions. These studies provide detailed findings on the synthesis, characterization, and performance of such sensors. Unfortunately, equivalent research and data for the 8-chloro- derivative are not present in the available literature.

Therefore, no data tables or detailed research findings on the incorporation of this compound into mesoporous silica matrices can be provided.

Functional Materials and Advanced Technological Applications

Utilization in Non-Linear Optical (NLO) Materials Development

Currently, there is a significant gap in the scientific literature regarding the experimental investigation and application of 8-Chloroquinoline-5-sulfonic acid specifically for the development of non-linear optical (NLO) materials. While the broader family of quinoline (B57606) derivatives has been a subject of interest for their potential NLO properties, research has not yet trickled down to this particular chlorinated and sulfonated analogue. The inherent charge-transfer characteristics of the quinoline ring system, in theory, could be modulated by the electron-withdrawing effects of the chloro and sulfonic acid groups, a key aspect for NLO activity. However, without dedicated studies, any discussion on its NLO coefficients, phase-matching capabilities, or thermal stability remains purely speculative. Further computational and experimental investigations are required to ascertain if this compound or its derivatives could emerge as viable candidates for NLO applications.

Integration into Polymeric and Hybrid Materials for Novel Functionalities

The incorporation of this compound into polymeric and hybrid materials is an area with some conceptual grounding, though direct experimental evidence is scarce. The presence of the sulfonic acid group imparts a potential for ionic interactions and hydrogen bonding, which could be leveraged to functionalize various polymer backbones. Such modifications could, in principle, enhance properties like thermal stability, conductivity, or hydrophilicity of the host polymer.

Electrospun Fibrous Materials for Functional Scaffolds

The technique of electrospinning is widely used to produce nanofibrous scaffolds for a range of applications, from biomedical to filtration technologies. The functionalization of these fibers with active chemical compounds is a key area of research. In this context, while there is no direct research on the integration of this compound into electrospun materials, related compounds have been successfully incorporated.

For instance, studies have demonstrated the fabrication of novel poly(vinyl alcohol) (PVA)/chitosan-based fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid, a structurally similar compound. These materials were successfully produced via electrospinning, indicating the feasibility of incorporating sulfonated quinoline derivatives into such polymer matrices. The sulfonic acid group in these related compounds has been shown to allow for ionic interactions with other components of the fibers. This suggests a potential pathway for the integration of this compound into similar biopolymer or synthetic polymer scaffolds, which could pave the way for creating functional materials with tailored properties. However, dedicated research is necessary to explore the electrospinnability of polymers blended with this compound and to characterize the resulting fibrous scaffolds.

Environmental Fate and Degradation Mechanisms of 8 Chloroquinoline 5 Sulfonic Acid

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes such as photolysis and hydrolysis. These pathways are crucial in determining the ultimate fate and persistence of 8-chloroquinoline-5-sulfonic acid in the environment.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a primary mechanism for the removal of organic pollutants from the environment. The structural characteristics of this compound suggest that it may be a substrate for microbial metabolism.

While direct studies on the microbial degradation of this compound in aqueous and soil environments are scarce, research on structurally similar compounds provides valuable insights. For instance, bacteria capable of utilizing 3-chloroquinoline-8-carboxylic acid as a sole source of carbon and energy have been isolated and identified as Pseudomonas spec. nih.govconsensus.appconsensus.app. This suggests that microbial communities in soil and water may possess the enzymatic machinery to degrade chlorinated quinoline (B57606) derivatives. The degradation of halogenated organic pollutants often involves initial dehalogenation or hydroxylation steps, which can be facilitated by various microbial enzymes. The presence of both a chloro and a sulfonic acid group may influence the biodegradability of the compound, potentially requiring co-metabolic processes or specialized microbial consortia for efficient breakdown. The rate and extent of degradation in natural environments would be influenced by factors such as microbial population density, nutrient availability, temperature, and pH.

The identification of biodegradation metabolites is key to understanding the degradation pathway and assessing the environmental impact of the parent compound. In the case of the microbial degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec., two primary metabolites have been identified. The initial step involves the formation of 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, which is a meta-cleavage product of 3-chloro-7,8-dihydroxyquinoline nih.gov. This intermediate is further metabolized to 5-chloro-2-hydroxynicotinic acid nih.gov.

Based on this, a plausible initial step in the biodegradation of this compound could be the hydroxylation of the quinoline ring, a common initial reaction in the microbial degradation of quinolines. This could be followed by ring cleavage and further transformation of the resulting aliphatic intermediates. The fate of the chlorine and sulfonic acid substituents during this process is a critical aspect that requires further investigation. Desulfonation and dechlorination are common microbial processes for the removal of these functional groups from aromatic compounds. The specific metabolites formed from this compound would need to be elucidated through dedicated biodegradation studies.

Table of Potential Biodegradation Metabolites of a Related Compound (3-chloroquinoline-8-carboxylic acid)

Parent CompoundMetabolite 1Metabolite 2
3-Chloroquinoline-8-carboxylic acid3-(3-Carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine5-Chloro-2-hydroxynicotinic acid

Q & A

Q. How should researchers address discrepancies in reported toxicity profiles of this compound derivatives?

  • Perform dose-response assays (e.g., MTT on HEK-293 cells) under standardized conditions (pH 7.4, 37°C). Compare results across cell lines and validate with in vivo models (e.g., zebrafish embryos). Meta-analyses of existing literature should account for solvent carriers (e.g., DMSO cytotoxicity) .

Methodological Notes

  • Data Contradiction Analysis : Use factorial design experiments to isolate variables (e.g., pH, solvent) contributing to conflicting results .
  • Literature Review : Prioritize peer-reviewed journals and databases like NIST Chemistry WebBook for physicochemical data . Avoid non-academic sources (e.g., ) due to reliability concerns.
  • Ethical Compliance : Adhere to institutional guidelines for chemical disposal and animal testing. Document protocols in line with OECD/GHS standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.